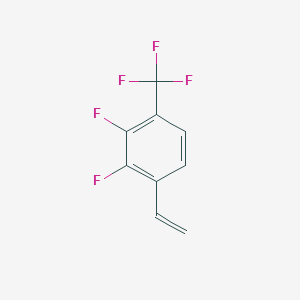
2,3-Difluoro-4-vinylbenzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-vinylbenzotrifluoride is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a benzene ring, along with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.
科学研究应用
2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
作用机制
The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.
相似化合物的比较
Similar Compounds
4-Vinylbenzotrifluoride: Lacks the fluorine atoms at the 2 and 3 positions, resulting in different reactivity and properties.
2,3-Difluoro-4-hydroxybenzotrifluoride: Contains a hydroxyl group instead of a vinyl group, leading to different chemical behavior and applications.
3,4-Difluoro-2-methylbenzotrifluoride:
Uniqueness
2,3-Difluoro-4-vinylbenzotrifluoride is unique due to the combination of fluorine atoms and a vinyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and materials with specialized applications.
属性
分子式 |
C9H5F5 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC 名称 |
1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2 |
InChI 键 |
YZHLHNQKRMOLOE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















